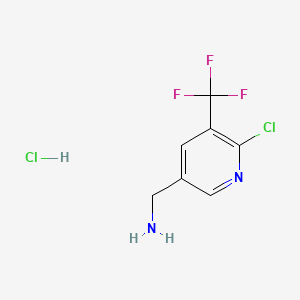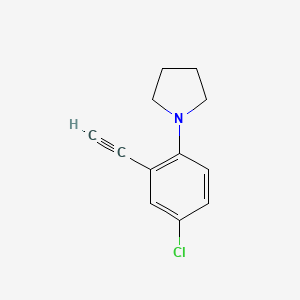
1-(4-Chloro-2-ethynylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-ethynylphenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group substituted with a chlorine atom and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl group with the desired substituents. One common method involves the reaction of 4-chloro-2-ethynylbenzaldehyde with pyrrolidine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 4-chloro-2-ethynylbenzaldehyde or 4-chloro-2-ethynylbenzoic acid.
Reduction: Formation of 4-chloro-2-ethynylcyclohexylpyrrolidine.
Substitution: Formation of 4-azido-2-ethynylphenylpyrrolidine or 4-thio-2-ethynylphenylpyrrolidine.
Scientific Research Applications
1-(4-Chloro-2-ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)pyrrolidine: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
1-(4-Ethynylphenyl)pyrrolidine: Lacks the chlorine atom, which can affect its electronic properties and reactivity.
1-(4-Chloro-2-methylphenyl)pyrrolidine: Substitution of the ethynyl group with a methyl group, leading to different steric and electronic effects.
Uniqueness: 1-(4-Chloro-2-ethynylphenyl)pyrrolidine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H12ClN |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-(4-chloro-2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H12ClN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h1,5-6,9H,3-4,7-8H2 |
InChI Key |
SSKZDDGKGVSTEK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)
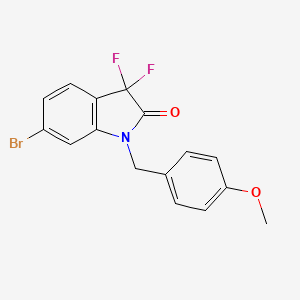

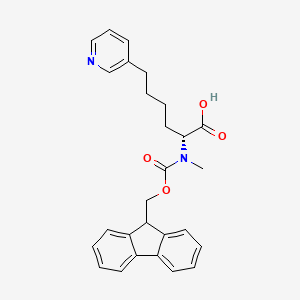
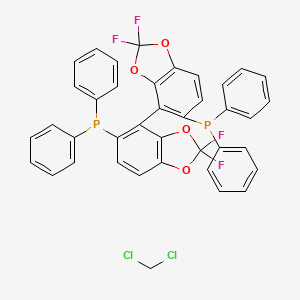
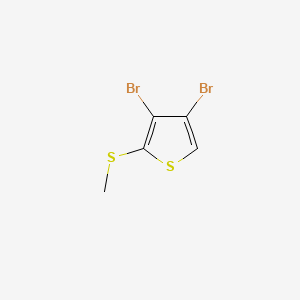
![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
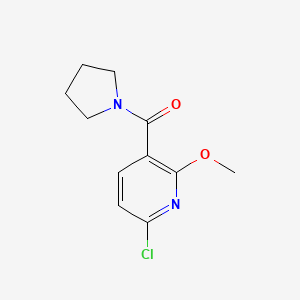

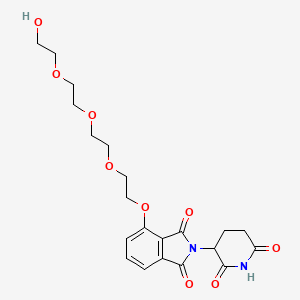

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)](/img/structure/B14765449.png)
